Methyl 5-amino-2-hydroxy-4-iodobenzoate
CAS No.:
Cat. No.: VC15748930
Molecular Formula: C8H8INO3
Molecular Weight: 293.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H8INO3 |
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Molecular Weight | 293.06 g/mol |
IUPAC Name | methyl 5-amino-2-hydroxy-4-iodobenzoate |
Standard InChI | InChI=1S/C8H8INO3/c1-13-8(12)4-2-6(10)5(9)3-7(4)11/h2-3,11H,10H2,1H3 |
Standard InChI Key | LOYZPXIDJPKURD-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=CC(=C(C=C1O)I)N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s IUPAC name, methyl 5-amino-2-hydroxy-4-iodobenzoate, reflects its substitution pattern:
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A methyl ester at position 1 of the benzene ring.
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Hydroxy (-OH) and amino (-NH₂) groups at positions 2 and 5, respectively.
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An iodine atom at position 4, contributing to its halogenated character.
The canonical SMILES representation, COC(=O)C1=CC(=C(C=C1O)I)N
, and InChIKey LOYZPXIDJPKURD-UHFFFAOYSA-N
provide unambiguous identifiers for its structure.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₈H₈INO₃ |
Molecular Weight | 293.06 g/mol |
CAS Number | Not publicly disclosed |
PubChem CID | 68860966 |
Solubility | Limited data; polar solvents likely preferred |
Synthesis and Optimization
Challenges and Optimization
Key challenges include:
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Regioselectivity: Ensuring precise substitution patterns on the benzene ring.
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Stability of Functional Groups: The amino and hydroxy groups may undergo oxidation or side reactions without proper protection.
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Yield Maximization: Reaction conditions (temperature, catalysts, solvents) require meticulous optimization .
Reactivity and Functionalization
Halogen Bonding and Electronic Effects
The iodine atom’s polarizability facilitates halogen bonding, making the compound a candidate for crystal engineering and supramolecular chemistry. Additionally, the electron-withdrawing iodine influences the aromatic ring’s electronic profile, directing electrophilic substitution to specific positions.
Applications in Medicinal Chemistry
Intermediate for Pharmacophores
Methyl 5-amino-2-hydroxy-4-iodobenzoate serves as a precursor for heterocyclic scaffolds. For example:
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Benzoxepines: Analogous to compounds in , its structure could undergo cyclization to form seven-membered rings with potential CNS activity.
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Anticancer Agents: Iodinated aromatics are explored for their radiopaque properties and role in targeted therapies .
Industrial and Material Science Applications
Specialty Chemicals
The iodine substituent enhances molecular weight and stability, making the compound valuable in:
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Liquid Crystal Displays (LCDs): As a component of mesogenic materials.
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Polymer Additives: To improve thermal resistance.
Analytical Chemistry
Its distinct spectroscopic signatures (e.g., UV-Vis absorption at ~270 nm due to the aromatic system) facilitate use as a chromatographic standard or probe.
Future Directions
Unresolved Challenges
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Scalability: Developing cost-effective, large-scale synthesis methods.
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Biological Screening: Prioritizing in vitro assays to identify lead compounds.
Interdisciplinary Opportunities
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Computational Modeling: DFT studies to predict reactivity and binding affinities.
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Hybrid Materials: Integration into metal-organic frameworks (MOFs) for catalytic applications.
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